molecular formula C10H15N3 B11912482 (S)-2-(Pyridin-3-ylmethyl)piperazine CAS No. 1217457-32-3

(S)-2-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B11912482
CAS No.: 1217457-32-3
M. Wt: 177.25 g/mol
InChI Key: RRRUGXBWLCRZAJ-JTQLQIEISA-N
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Description

(S)-2-(Pyridin-3-ylmethyl)piperazine is a chiral compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-3-ylmethyl)piperazine typically involves the reaction of (S)-piperazine with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Step 1: Preparation of (S)-piperazine.

    Step 2: Reaction of (S)-piperazine with pyridin-3-ylmethyl halide in the presence of a base.

    Step 3: Purification of the product using column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the pyridine ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced piperazine or pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-(Pyridin-3-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Pyridin-3-ylmethyl)piperazine: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-(Pyridin-2-ylmethyl)piperazine: A structural isomer with the pyridinyl group at a different position.

    2-(Pyridin-4-ylmethyl)piperazine: Another structural isomer with the pyridinyl group at the 4-position.

Uniqueness

(S)-2-(Pyridin-3-ylmethyl)piperazine is unique due to its specific chiral configuration and the position of the pyridinyl group, which can significantly influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1217457-32-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2S)-2-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2/t10-/m0/s1

InChI Key

RRRUGXBWLCRZAJ-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CN=CC=C2

Canonical SMILES

C1CNC(CN1)CC2=CN=CC=C2

Origin of Product

United States

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